
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is a chemical compound with the CAS Number: 1516199-30-6 . It has a molecular weight of 252.17 and its IUPAC name is 2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O3/c1-16-7-3-5 (9 (15)10 (12,13)14)6 (11)4-8 (7)17-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 99-100°C . It is a powder at room temperature and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Phosphorus Compounds : Kalantari et al. (2006) described a method for synthesizing phosphorus compounds with trifluoromethyl or trichloromethyl groups. This involved a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acid compounds, including 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, leading to compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari et al., 2006).
Microwave-Assisted Fluorination : Thvedt et al. (2009) developed a microwave-assisted fluorination method for 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones. This process is notable for its reduction in reaction time and reagent consumption, highlighting the utility of trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone in fluorination processes (Thvedt et al., 2009).
Synthesis of Heterocyclic Compounds : Nijhuis et al. (2010) discussed the synthesis of 2,2,2-trifluoro-1-[2-(dialkylamino)phenyl]ethanones and their use in creating a mixture of cis- and trans-pyrrolo- and pyrido[1,2-a][3,1]benzoxazines. This showcases the role of trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone in the synthesis of complex heterocyclic structures (Nijhuis et al., 2010).
Asymmetric Synthesis of Enantiomers : Demir et al. (2001) demonstrated the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, leading to enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This highlights the compound's application in the field of chiral chemistry (Demir et al., 2001).
Material Chemistry and Polymer Science
- Hyperbranched Polymers : Segawa et al. (2010) synthesized a range of hyperbranched polymers, including 100% hyperbranched polymers, by self-polycondensation of 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone. This research opens up new possibilities in the creation of novel polymer materials with controlled degrees of branching (Segawa et al., 2010).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . These codes correspond to the following hazards: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The compound has a GHS07 pictogram and the signal word “Warning” is used .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAZYZMAJUHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

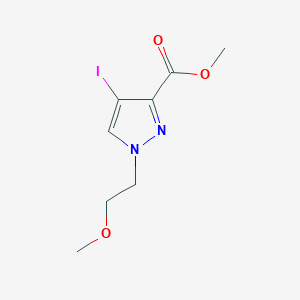

![2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2426000.png)

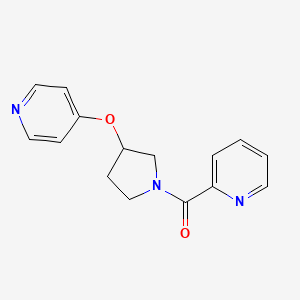
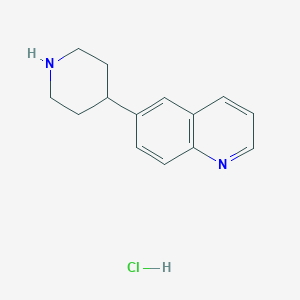
![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)


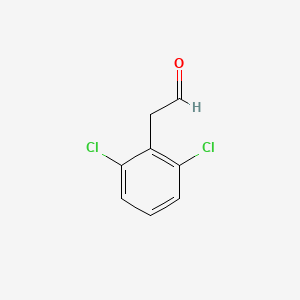
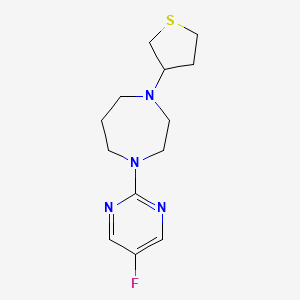
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)
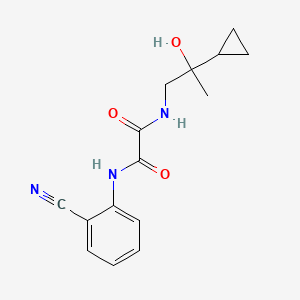
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)